molecular formula C20H20FN3O2 B10994518 N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10994518
M. Wt: 353.4 g/mol
InChI Key: UONFEYLJPJUNOP-UHFFFAOYSA-N
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Description

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves a multi-step processThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the indole ring .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of specific pathways involved in disease progression .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H20FN3O2/c1-24-17-5-3-2-4-15(17)13-18(24)20(26)23-11-10-22-19(25)12-14-6-8-16(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,26)

InChI Key

UONFEYLJPJUNOP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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